molecular formula C17H24F2N2O3 B15233401 (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate

(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate

Cat. No.: B15233401
M. Wt: 342.4 g/mol
InChI Key: UAOJVIDFOUWGEG-KEKZHRQWSA-N
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Description

(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hexanoate backbone with an isopropyl group, an acetamido group, an amino group, and a difluorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hexanoate Backbone: The hexanoate backbone can be synthesized through a series of reactions involving the appropriate aldehydes and ketones.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.

    Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.

    Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction using ammonia or amines.

    Difluorophenyl Group Addition: The difluorophenyl group is introduced through a coupling reaction using appropriate difluorophenyl halides.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetamido groups using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted amides and amines.

Scientific Research Applications

(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorophenyl group enhances its binding affinity and specificity, while the acetamido and amino groups contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (5S)-isopropyl 2-acetamido-6-amino-5-phenylhexanoate: Lacks the difluorophenyl group, resulting in different binding properties and bioactivity.

    (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-dichlorophenyl)hexanoate: Contains dichlorophenyl instead of difluorophenyl, affecting its chemical reactivity and biological interactions.

Uniqueness

(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24F2N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

propan-2-yl (5S)-2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate

InChI

InChI=1S/C17H24F2N2O3/c1-10(2)24-17(23)15(21-11(3)22)8-7-12(9-20)13-5-4-6-14(18)16(13)19/h4-6,10,12,15H,7-9,20H2,1-3H3,(H,21,22)/t12-,15?/m1/s1

InChI Key

UAOJVIDFOUWGEG-KEKZHRQWSA-N

Isomeric SMILES

CC(C)OC(=O)C(CC[C@H](CN)C1=C(C(=CC=C1)F)F)NC(=O)C

Canonical SMILES

CC(C)OC(=O)C(CCC(CN)C1=C(C(=CC=C1)F)F)NC(=O)C

Origin of Product

United States

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